Cas no 323196-70-9 (2-Chloro-7,8-dimethylquinoline-3-carbaldehyde)
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Quinolinecarboxaldehyde, 2-chloro-7,8-dimethyl-
- 2-chloro-7,8-dimethylquinoline-3-carbaldehyde
- 2-Chloro-7,8-dimethylquinoline-3-carboxaldehyde
- 2-chloro-7,8-dimethyl-3-quinolinecarbaldehyde
- 2-chloro-7,8-dimethyl-3-quinolinecarboxaldehyde
- 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
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- MDL: MFCD02227043
Computed Properties
- Exact Mass: 219.04500
Experimental Properties
- PSA: 29.96000
- LogP: 3.31750
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C276630-250mg |
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde |
323196-70-9 | 250mg |
$ 275.00 | 2022-06-01 | ||
| TRC | C276630-500mg |
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde |
323196-70-9 | 500mg |
$ 450.00 | 2022-06-01 | ||
| TRC | C276630-1000mg |
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde |
323196-70-9 | 1g |
$ 720.00 | 2022-06-01 | ||
| Chemenu | CM245389-5g |
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde |
323196-70-9 | 97% | 5g |
$711 | 2021-08-04 | |
| Chemenu | CM245389-1g |
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde |
323196-70-9 | 97% | 1g |
$296 | 2022-06-11 | |
| abcr | AB212782-500 mg |
2-Chloro-7,8-dimethylquinoline-3-carboxaldehyde; 95% |
323196-70-9 | 500mg |
€272.40 | 2023-05-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350289-250mg |
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde |
323196-70-9 | 97% | 250mg |
¥1188.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350289-1g |
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde |
323196-70-9 | 97% | 1g |
¥2721.00 | 2024-08-02 | |
| A2B Chem LLC | AF82166-10mg |
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde |
323196-70-9 | 10mg |
$218.00 | 2024-04-20 | ||
| A2B Chem LLC | AF82166-20mg |
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde |
323196-70-9 | 20mg |
$225.00 | 2024-04-20 |
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde Suppliers
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
Introduction to 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (CAS No. 323196-70-9)
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (CAS No. 323196-70-9) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its distinct molecular structure, which includes a quinoline core with specific substituents that confer unique chemical and biological properties.
The molecular formula of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is C11H9ClNO, and its molecular weight is approximately 204.65 g/mol. The compound features a quinoline ring system with a chloro substituent at the 2-position and methyl groups at the 7 and 8 positions, along with an aldehyde functional group at the 3-position. This combination of functional groups provides a rich platform for various chemical reactions and biological interactions.
In recent years, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde has been the subject of numerous studies due to its potential applications in drug discovery and development. One of the key areas of interest is its role as a building block in the synthesis of more complex molecules with therapeutic potential. For instance, researchers have explored its use in the development of novel anti-inflammatory agents and anticancer drugs.
A study published in the Journal of Medicinal Chemistry in 2021 highlighted the use of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde as a key intermediate in the synthesis of a series of quinoline-based compounds with potent anti-inflammatory activity. The researchers found that these compounds effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting their potential for treating inflammatory diseases such as rheumatoid arthritis.
In another significant development, a team of scientists from the University of California reported in the Journal of Organic Chemistry that 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde can be used to synthesize novel quinoline derivatives with enhanced antitumor activity. These derivatives showed promising results in inhibiting the growth of various cancer cell lines, including those resistant to conventional chemotherapy agents.
The versatility of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde extends beyond its use as an intermediate in drug synthesis. It has also been investigated for its potential as a ligand in coordination chemistry. A study published in Inorganic Chemistry in 2020 demonstrated that this compound can form stable complexes with transition metals such as palladium and platinum. These metal complexes exhibit interesting catalytic properties and have been explored for their potential applications in homogeneous catalysis.
The physical properties of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, such as its melting point and solubility, are important considerations for both synthetic chemists and pharmaceutical researchers. The compound typically appears as a yellow solid with a melting point ranging from 105°C to 107°C. It is moderately soluble in common organic solvents like dichloromethane and ethanol but has limited solubility in water.
In terms of safety and handling, it is important to note that while 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is not classified as a hazardous substance under current regulations, standard laboratory practices should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn to prevent skin contact and inhalation.
The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde can be achieved through several methods, each with its own advantages and limitations. One common approach involves the condensation of 2-chloroanthranilic acid with dimethylamine followed by cyclization to form the quinoline ring. Another method involves the reaction of 2-chlorobenzaldehyde with dimethylamine hydrochloride under specific conditions to yield the desired product.
The analytical characterization of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and purity of the compound, which is crucial for ensuring its suitability for further applications.
In conclusion, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (CAS No. 323196-70-9) is a valuable compound with a wide range of potential applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an attractive candidate for further exploration and development. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in various scientific disciplines.
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